molecular formula C9H11Br B2752785 1-Bromo-2-propylbenzene CAS No. 19614-14-3

1-Bromo-2-propylbenzene

Cat. No. B2752785
CAS RN: 19614-14-3
M. Wt: 199.091
InChI Key: SRXJZMLETPOSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-propylbenzene is a chemical compound with the formula C9H11Br. It is also known by additional names such as o-bromopropylbenzene and benzene, 1-bromo-2-propyl .


Synthesis Analysis

The synthesis of polysubstituted benzenes like 1-Bromo-2-propylbenzene involves a multistep process that requires a working knowledge of many organic reactions . The retrosynthetic analysis provides valid routes from benzene to 4-bromo-2-nitrotoluene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-propylbenzene can be represented by the InChI string: InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 . The molecular weight of the compound is 199.088 .


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-2-propylbenzene are similar to those of other polysubstituted benzenes. These reactions often involve the introduction of new substituents, which are strongly affected by the directing effects of other substituents .


Physical And Chemical Properties Analysis

1-Bromo-2-propylbenzene has a molar mass of 199.091 . The compound has a boiling temperature that varies with pressure, ranging from 8.99142e-006 kPa to 3160.06 kPa . The phase boundary pressure also varies with temperature, ranging from 226.81 K to 711 K .

Scientific Research Applications

  • Oxidation Studies :

    • Oxidation Process: 1-Bromo-2-propylbenzene undergoes thermal decomposition and H-atom abstraction during its oxidation process. This leads to the formation of various radicals and intermediates, contributing to understanding the chemical pathways in its oxidation (Dagaut et al., 2002).
  • Synthetic Applications :

    • Synthesis of Intermediates: It serves as an intermediate in the synthesis of compounds like 1-bromo-2,4-dinitrobenzene, which are crucial in the production of medicinal agents, dyes, and electroluminescent materials (Xuan et al., 2010).
    • Ring Expansion: In chemical reactions like ring expansion to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, 1-bromo-2-propylbenzene plays a significant role, indicating its utility in complex organic syntheses (Agou et al., 2015).
  • Catalysis and Reaction Studies :

    • Catalyzed Domino Processes: It is used in reactions like CuI-catalyzed domino processes to form benzofurans, showing its role in facilitating complex organic reactions (Lu et al., 2007).
    • Palladium-Catalyzed Reactions: Its involvement in palladium-catalyzed reactions to create aromatic compounds demonstrates its application in advanced synthesis and catalysis (Chen et al., 2014).
  • Material Synthesis :

    • Liquid Crystal Synthesis: It is utilized in the synthesis of chiral liquid crystals, showcasing its versatility in material science applications (Bertini et al., 2003).
  • Fundamental Research in Chemistry :

    • Combustion Studies: Its combustion has been extensively studied, contributing to the understanding of chemical kinetics and combustion processes (Yuan et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-propylbenzene is the benzene ring . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes an electrophilic aromatic substitution . The process involves two steps :

Biochemical Pathways

The electrophilic aromatic substitution of 1-Bromo-2-propylbenzene can be considered in context with other mechanisms involving carbocation intermediates . These include S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . The exact molecular and cellular effects of this substitution depend on the specific biological context in which the compound is used.

Action Environment

The action, efficacy, and stability of 1-Bromo-2-propylbenzene can be influenced by various environmental factors. For example, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances that can act as electrophiles or nucleophiles. Additionally, physical conditions such as temperature and pressure can also impact the reaction .

Safety and Hazards

The safety information available for 1-Bromo-2-propylbenzene indicates that it is classified under the GHS07 pictogram .

properties

IUPAC Name

1-bromo-2-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJZMLETPOSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-propylbenzene

CAS RN

19614-14-3
Record name 1-bromo-2-propylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 250-mL round-bottom flask was placed propylbenzene (20 g, 166.40 mmol, 1.00 equiv) and Fe (10 g, 178.57 mmol, 1.07 equiv). This was followed by the addition of Br2 (26.6 g, 166.45 mmol, 1.00 equiv) dropwise with stirring. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 100 mL of NaHSO3 (aq.). The mixture was extracted with 3×100 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. Purification afforded 29.4 g (crude) of 1-bromo-2-propylbenzene as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.